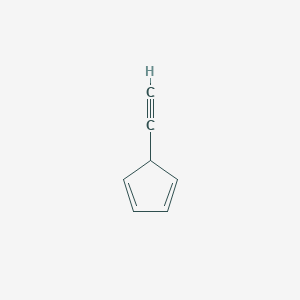
1,3-Cyclopentadiene, 5-ethynyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Cyclopentadiene, 5-ethynyl- is an organic compound with the molecular formula C7H6 It is a derivative of cyclopentadiene, where an ethynyl group is attached to the 5th position of the cyclopentadiene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 5-ethynyl- typically involves the reaction of cyclopentadiene with ethynyl-containing reagents under specific conditions. One common method is the reaction of cyclopentadiene with acetylene in the presence of a catalyst such as palladium or nickel. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 1,3-Cyclopentadiene, 5-ethynyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the product from reaction mixtures.
化学反应分析
Types of Reactions
1,3-Cyclopentadiene, 5-ethynyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in 1,3-Cyclopentadiene, 5-ethyl-.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce ethyl-substituted cyclopentadienes.
科学研究应用
1,3-Cyclopentadiene, 5-ethynyl- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various cyclopentadienyl derivatives, which are important ligands in organometallic chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of cyclopentadiene derivatives in drug development and delivery systems.
Industry: In the industrial sector, 1,3-Cyclopentadiene, 5-ethynyl- is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,3-Cyclopentadiene, 5-ethynyl- involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions and form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biological targets, resulting in specific biological effects.
相似化合物的比较
Similar Compounds
1,3-Cyclopentadiene: The parent compound without the ethynyl group.
1,3-Cyclopentadiene, 5-ethyl-: A derivative with an ethyl group instead of an ethynyl group.
Cyclopentadiene: A simpler compound with a single cyclopentadiene ring.
Uniqueness
1,3-Cyclopentadiene, 5-ethynyl- is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications. The ethynyl group enhances the compound’s ability to participate in various chemical reactions and form stable complexes with metals and other molecules.
属性
CAS 编号 |
162794-04-9 |
|---|---|
分子式 |
C7H6 |
分子量 |
90.12 g/mol |
IUPAC 名称 |
5-ethynylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H6/c1-2-7-5-3-4-6-7/h1,3-7H |
InChI 键 |
PCMMQWFXLQBFJC-UHFFFAOYSA-N |
规范 SMILES |
C#CC1C=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


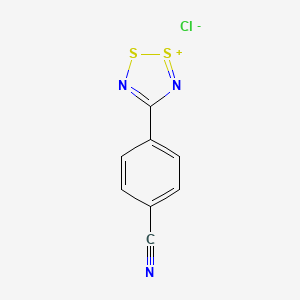
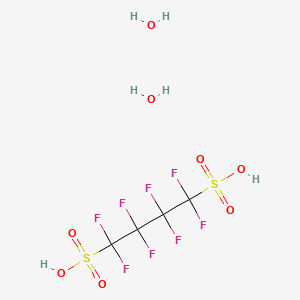
![[1,4]Dithiino[2,3-c][1,2,5]oxadiazole](/img/structure/B12548296.png)
![(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B12548319.png)

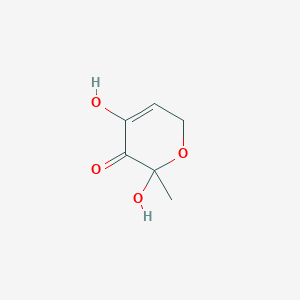
acetate](/img/structure/B12548326.png)
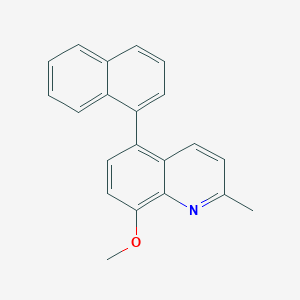
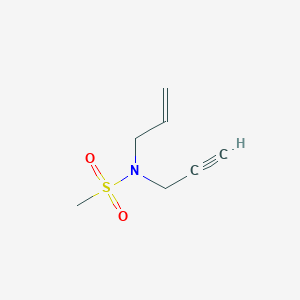
![2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate](/img/structure/B12548352.png)
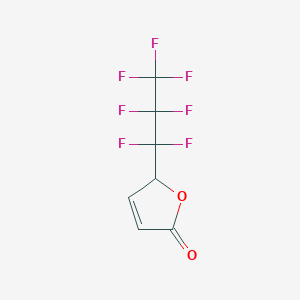
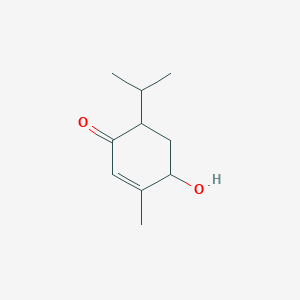
![1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)-](/img/structure/B12548365.png)

